molecular formula C7H11Cl3N2 B6267358 (1S)-1-(6-chloropyridin-3-yl)ethan-1-amine dihydrochloride CAS No. 2411591-03-0

(1S)-1-(6-chloropyridin-3-yl)ethan-1-amine dihydrochloride

Cat. No.: B6267358
CAS No.: 2411591-03-0
M. Wt: 229.5
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Description

“(1S)-1-(6-Chloropyridin-3-yl)ethan-1-amine dihydrochloride” is a chiral amine derivative featuring a 6-chloropyridin-3-yl substituent. The compound exists as a dihydrochloride salt, enhancing its aqueous solubility and stability for pharmaceutical applications. The (S)-stereochemistry at the chiral center is critical for interactions with biological targets, such as receptors or enzymes, where enantioselectivity is often observed.

Properties

CAS No.

2411591-03-0

Molecular Formula

C7H11Cl3N2

Molecular Weight

229.5

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(6-chloropyridin-3-yl)ethan-1-amine dihydrochloride typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 6-chloropyridine-3-carbaldehyde.

    Reductive Amination: The aldehyde is subjected to reductive amination with (S)-1-phenylethylamine in the presence of a reducing agent such as sodium triacetoxyborohydride.

    Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and safety.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.

    Substitution: The chlorine atom on the pyridine ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Formation of corresponding N-oxides.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

(1S)-1-(6-chloropyridin-3-yl)ethan-1-amine dihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of (1S)-1-(6-chloropyridin-3-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters of the target compound with its closest analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents on Pyridine Ring Salt Form
(1S)-1-(6-Chloropyridin-3-yl)ethan-1-amine dihydrochloride C₇H₁₁Cl₃N₂ 229.35 6-Cl Dihydrochloride
(S)-1-(6-Fluoropyridin-3-yl)ethanamine hydrochloride C₇H₁₀ClFN₂ 176.62 6-F Hydrochloride
(1S)-1-(6-Bromo-5-fluoro-2-methylpyridin-3-yl)ethan-1-amine hydrochloride C₈H₁₁BrFClN₂ (assumed) ~283.55 6-Br, 5-F, 2-Me Hydrochloride

Key Observations :

  • The 6-Br analog in the third compound introduces greater lipophilicity and steric hindrance, which may enhance membrane permeability but reduce solubility .
  • Salt Form: The dihydrochloride salt of the target compound likely improves aqueous solubility compared to the mono-hydrochloride forms of its analogs, making it more suitable for parenteral formulations.
  • Stereochemistry : All listed compounds retain the (S)-configuration at the chiral center, preserving enantioselective interactions critical for pharmacological activity.

Biological Activity

(1S)-1-(6-chloropyridin-3-yl)ethan-1-amine dihydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a pyridine ring with a chlorine substitution, which may enhance its interaction with various biological targets. Here, we will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Chemical Formula : C10_{10}H12_{12}ClN2_2·2HCl
  • Molecular Weight : 239.16 g/mol

Structural Characteristics

The presence of the 6-chloropyridine moiety contributes to the compound's unique properties, allowing it to engage in various interactions with biological systems.

The biological activity of this compound is primarily attributed to its ability to act on specific molecular targets:

  • Receptor Binding : The compound may function as a ligand for various receptors, influencing downstream signaling pathways.
  • Enzyme Inhibition : It has potential as an inhibitor for enzymes involved in critical metabolic pathways, particularly those associated with bacterial and fungal infections.

Antimicrobial Properties

Research suggests that this compound exhibits significant antimicrobial activity. It has been evaluated against various pathogens, showcasing its potential as an anti-infective agent.

Case Study: Antifungal Activity

A study investigated the antifungal effects of compounds structurally similar to this compound. The findings indicated that compounds with similar chloropyridine structures demonstrated notable inhibition against fungal strains, supporting the hypothesis that this compound could possess similar properties .

Cytotoxicity and Antitumor Activity

Preliminary studies have indicated that this compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve apoptosis induction through specific signaling pathways.

Research Findings

A quantitative structure–activity relationship (QSAR) analysis was performed on a series of compounds related to this compound. The analysis revealed that specific structural features correlate with enhanced cytotoxicity against human cancer cell lines, suggesting potential therapeutic applications in oncology .

Biological Activity Summary Table

Activity TypeObserved EffectReference
AntimicrobialSignificant inhibition of pathogens
CytotoxicityInduction of apoptosis in cancer cells
Receptor InteractionModulation of signaling pathways

Stock Solution Preparation Table

ConcentrationVolume for 1 mgVolume for 5 mgVolume for 10 mg
1 mM4.3566 mL21.7832 mL43.5664 mL
5 mM0.8713 mL4.3566 mL8.7133 mL
10 mM0.4357 mL2.1783 mL4.3566 mL

Q & A

Basic: What are the key considerations for synthesizing (1S)-1-(6-chloropyridin-3-yl)ethan-1-amine dihydrochloride with high enantiomeric purity?

Methodological Answer:
Synthesis requires careful control of stereochemistry. Start with enantiomerically pure precursors or employ chiral resolution techniques (e.g., diastereomeric salt formation using tartaric acid derivatives). For the chloropyridine core, nucleophilic substitution on halogenated pyridines (e.g., 6-chloronicotinaldehyde) with a chiral amine intermediate is typical. Post-reaction, the dihydrochloride salt is formed via HCl treatment to enhance stability. Automated reactors and continuous flow systems improve reproducibility in multi-step syntheses .

Basic: How should researchers purify this compound to achieve pharmaceutical-grade quality?

Methodological Answer:
Purification involves recrystallization from polar solvents (e.g., ethanol/water mixtures) or column chromatography using silica gel with eluents like dichloromethane:methanol (9:1). For chiral purity, chiral stationary-phase HPLC with acetonitrile/ammonium bicarbonate buffers is recommended. Purity (>98%) is confirmed via NMR (absence of splitting in amine protons) and chiral HPLC .

Basic: What analytical techniques confirm its structural integrity and stereochemical configuration?

Methodological Answer:

  • NMR : 1^1H/13^13C NMR identifies chlorine coupling patterns (e.g., J = 8–10 Hz for para-chlorine in pyridine) and amine proton environments.
  • X-ray crystallography : Resolves absolute stereochemistry.
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 223.05 for [M+H]+).
  • Chiral HPLC : Quantifies enantiomeric excess (>99% for pharmacological studies) .

Advanced: How can computational modeling predict its interactions with biological targets?

Methodological Answer:
Molecular docking (AutoDock Vina, Schrödinger Suite) predicts binding affinities to receptors (e.g., neurotransmitter transporters). Molecular dynamics (MD) simulations (GROMACS) assess stability of ligand-receptor complexes in solvated environments. Electrostatic potential maps (Gaussian) highlight nucleophilic/electrophilic regions influencing reactivity .

Advanced: What strategies mitigate batch-to-batch variability in its synthesis?

Methodological Answer:

  • Process Analytical Technology (PAT) : In-line FTIR monitors reaction progress.
  • Design of Experiments (DoE) : Optimizes parameters (temperature, catalyst loading).
  • Quality-by-Design (QbD) : Defines critical quality attributes (CQAs) like particle size and crystallinity .

Advanced: How to resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Dose-response standardization : Use consistent molar concentrations.
  • Orthogonal assays : Combine enzymatic (e.g., fluorogenic substrates) and cell-based (e.g., luciferase reporters) assays.
  • Meta-analysis : Pool data from multiple studies, adjusting for variables like solvent (DMSO vs. saline) .

Basic: What are the stability profiles under different storage conditions?

Methodological Answer:
Stability studies (ICH Q1A guidelines):

  • Long-term : Store at -20°C under nitrogen; hygroscopicity requires desiccants.
  • Forced degradation : Expose to UV light (photostability), 40°C/75% RH (hydrolysis). Monitor via HPLC for decomposition (e.g., amine oxidation) .

Advanced: What in vivo models assess its pharmacokinetics and toxicity?

Methodological Answer:

  • Rodent PK : Administer IV/orally; collect plasma for LC-MS/MS to measure AUC, Cmax_{max}, and half-life.
  • Toxicokinetics : Dose escalation in Sprague-Dawley rats (OECD 407).
  • Metabolite profiling : Liver microsomes identify phase I/II metabolites .

Advanced: How to establish structure-activity relationships (SAR) for derivatives?

Methodological Answer:

  • Analog synthesis : Vary substituents (e.g., 6-Cl → 6-F or 6-Br; ethylamine chain length).
  • Biological testing : Compare IC50_{50} values in target assays (e.g., receptor binding).
  • 3D-QSAR : CoMFA/CoMSIA models correlate steric/electronic features with activity .

Basic: What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coat, and goggles.
  • Ventilation : Use fume hoods to avoid amine vapor inhalation.
  • Spill management : Neutralize with sodium bicarbonate; dispose as hazardous waste .

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